N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide
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Overview
Description
N’~1~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-MORPHOLINOACETOHYDRAZIDE is a synthetic organic compound known for its potential applications in various fields such as medicinal chemistry and materials science. This compound belongs to the class of hydrazones, which are characterized by the presence of the functional group -NHN=CH-. Hydrazones are known for their versatility in forming stable complexes with metals and their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-MORPHOLINOACETOHYDRAZIDE typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 2-morpholinoacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of 2-Morpholinoacetohydrazide: This intermediate can be synthesized by reacting morpholine with ethyl chloroacetate to form ethyl morpholinoacetate, which is then treated with hydrazine hydrate to yield 2-morpholinoacetohydrazide.
Condensation Reaction: 2,3-Dichlorobenzaldehyde is added to a solution of 2-morpholinoacetohydrazide in ethanol. The mixture is heated under reflux for several hours, leading to the formation of the desired hydrazone.
Industrial Production Methods
In an industrial setting, the production of N’~1~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-MORPHOLINOACETOHYDRAZIDE can be scaled up by optimizing the reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-MORPHOLINOACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate in appropriate solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or reduced hydrazones.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-MORPHOLINOACETOHYDRAZIDE has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial and anticancer agent due to its ability to form stable complexes with metal ions, which can enhance its biological activity.
Materials Science: It can be used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and drug delivery.
Biological Studies: The compound’s hydrazone group allows it to act as a ligand in enzyme inhibition studies, making it useful in the development of enzyme inhibitors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-MORPHOLINOACETOHYDRAZIDE involves its interaction with biological targets such as enzymes and receptors. The hydrazone group can form coordination bonds with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular components, leading to the disruption of cellular processes and exhibiting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(4-Chlorophenyl)methylidene]-2-morpholinoacetohydrazide
- N’~1~-[(E)-1-(4-Fluorophenyl)methylidene]-2-morpholinoacetohydrazide
- N’~1~-[(E)-1-(2,5-Dimethoxyphenyl)methylidene]-2-morpholinoacetohydrazide
Uniqueness
N’~1~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-MORPHOLINOACETOHYDRAZIDE is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group can enhance the compound’s ability to form stable complexes with metal ions, potentially increasing its efficacy as an antimicrobial or anticancer agent compared to its mono-substituted counterparts.
This detailed overview provides a comprehensive understanding of N’~1~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-MORPHOLINOACETOHYDRAZIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H15Cl2N3O2 |
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Molecular Weight |
316.18 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C13H15Cl2N3O2/c14-11-3-1-2-10(13(11)15)8-16-17-12(19)9-18-4-6-20-7-5-18/h1-3,8H,4-7,9H2,(H,17,19)/b16-8+ |
InChI Key |
RYYNLUKLKGUNKS-LZYBPNLTSA-N |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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